tert-Butyl 7-bromo-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Overview
Description
tert-Butyl 7-bromo-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate: is a synthetic organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-bromo-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps:
Methoxylation: The addition of a methoxy group at the 6th position.
Formation of the tert-butyl ester: This step involves the esterification of the carboxylic acid group with tert-butyl alcohol.
Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7-bromo-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate: can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic or electrophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (for halogen exchange) or organometallic reagents (for carbon-carbon bond formation).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated or alkylated derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
tert-Butyl 7-bromo-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism by which tert-Butyl 7-bromo-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate: Lacks the bromine atom at the 7th position.
tert-Butyl 7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate: Lacks the methoxy group at the 6th position.
tert-Butyl 7-bromo-6-methoxyisoquinoline-2(1H)-carboxylate: Lacks the dihydro component.
Uniqueness
The presence of both the bromine atom and the methoxy group in tert-Butyl 7-bromo-6-methoxy-3,4-dihydroisoquinoline-2(1H)-carboxylate imparts unique chemical properties, such as increased reactivity and potential biological activity. These features make it a valuable compound for research and development in various scientific disciplines.
Properties
Molecular Formula |
C15H20BrNO3 |
---|---|
Molecular Weight |
342.23 g/mol |
IUPAC Name |
tert-butyl 7-bromo-6-methoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C15H20BrNO3/c1-15(2,3)20-14(18)17-6-5-10-8-13(19-4)12(16)7-11(10)9-17/h7-8H,5-6,9H2,1-4H3 |
InChI Key |
YVYVZNNZMKJWBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C2C1)Br)OC |
Origin of Product |
United States |
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